molecular formula C27H35N5O2 B1671105 Edicotinib CAS No. 1142363-52-7

Edicotinib

Cat. No. B1671105
M. Wt: 461.6 g/mol
InChI Key: BNVPFDRNGHMRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edicotinib, also known as JNJ-40346527, JNJ-527, and PRV-6527, is an oral, selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase . It has been tested extensively in people for conditions such as Alzheimer’s disease, cancer, arthritis, and inflammatory bowel disease .


Molecular Structure Analysis

The molecular formula of Edicotinib is C27H35N5O2 . The structure of Edicotinib was modelled in Amber10:EHT molecular force field .


Chemical Reactions Analysis

Edicotinib is a potent, selective, brain penetrant and orally active colony-stimulating factor-1 receptor (CSF-1R) inhibitor . It exhibits less inhibitory effects on KIT and FLT3 .


Physical And Chemical Properties Analysis

Edicotinib has a molecular weight of 461.6 . It is soluble in DMSO at a concentration of ≥ 10 mg/mL . The storage conditions recommended are 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .

Scientific Research Applications

Pharmacological Treatments and Drug Resistance

  • Pharmacotherapy for Erectile Dysfunction
    This study reviews advances in the pharmacological treatment of erectile dysfunction, highlighting potential neuro-endocrine and molecular targets. It discusses novel pharmacotherapeutic approaches under development, including the use of melanocortins and Rho-kinase inhibitors, as well as the introduction of gene therapy which have demonstrated efficacy in animal and early human trials (Feifer & Carrier, 2008).

  • Development of Population Pharmacokinetics Model of Icotinib
    This research focuses on icotinib, a selective inhibitor of epidermal growth factor receptors (EGFR), assessing plasma pharmacokinetics and identifying covariates that may explain variability in icotinib absorption and/or disposition following a single dose in healthy volunteers. It evaluates the effect of food intake, demographic characteristics, blood biochemistry measurements, and CYP2C19 genotype on icotinib pharmacokinetics (Hu et al., 2015).

Drug Resistance Mechanisms

  • Icotinib-Resistant HCC827 Cells Produce Exosomes
    This study explores how icotinib resistance in non-small cell lung cancer (NSCLC) patients involves the transfer of mRNA MET oncogenes through exosomes, influencing the migration and invasion capabilities of surrounding icotinib-sensitive cells. It suggests that MET might be specifically packaged and transferred by exosomes, modifying the invasion and migration ability of the recipient cells (Yu et al., 2019).

Pharmacokinetics Studies

  • Pharmacokinetics and Non-linear Absorption Characters in Healthy Chinese Volunteers
    The study assesses the influence of food, demographic characteristics, blood biochemistry measurements, and CYP2C19 genotype on the pharmacokinetics of icotinib in humans. It found that food intake can increase icotinib exposure and identified age, albumin concentration, and CYP2C19 genotype as significant factors affecting icotinib's pharmacokinetic profiles (Hu et al., 2015).

properties

IUPAC Name

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVPFDRNGHMRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edicotinib

CAS RN

1142363-52-7
Record name Edicotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-40346527
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EDICOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edicotinib
Reactant of Route 2
Edicotinib
Reactant of Route 3
Reactant of Route 3
Edicotinib
Reactant of Route 4
Reactant of Route 4
Edicotinib
Reactant of Route 5
Edicotinib
Reactant of Route 6
Reactant of Route 6
Edicotinib

Citations

For This Compound
59
Citations
BA Siddiqui, BF Chapin, S Jindal, F Duan… - … for immunotherapy of …, 2023 - ncbi.nlm.nih.gov
… edicotinib reduced CD11b + Gr-1 - F4/80 hi tumor-associated macrophages within the TME.20 Edicotinib … data, we hypothesized that daratumumab or edicotinib would be safe and well-…
Number of citations: 2 www.ncbi.nlm.nih.gov
B Siddiqui, B Chapin, S Jindal, F Duan… - Journal for …, 2021 - search.proquest.com
… four doses of daratumumab or four weeks of edicotinib prior to RP. The most common AEs were … Edicotinib did not demonstrate an impact on CSF-1R+ immune cells in prostate, bone …
Number of citations: 3 search.proquest.com
Z Azhar, RP Grose, A Raza, Z Raza - Exploration of Targeted Anti …, 2023 - ncbi.nlm.nih.gov
… All 7 CSF1R inhibitors interact with residue Met637 exhibiting selectivity except for edicotinib. The inhibitors maintain CSF1R in an auto-inhibitory conformation by interacting with …
Number of citations: 4 www.ncbi.nlm.nih.gov
S O'Donnell, S Curry, N Buggy, M Moynihan… - Archives of Disease in …, 2012 - adc.bmj.com
… We hypothesized that either anti-CD38 (daratumumab) or CSF-1R inhibitor (edicotinib) would be safe and well-tolerated for primary prostate cancer, with successful target modulation …
Number of citations: 2 adc.bmj.com
K Gharzeddine - 2022 - theses.hal.science
… its kinases domains, only one antagonist, Edicotinib, specifically targets DPD expression in … the ability of Edicotinib to destabilize HIF2α in hypoxia. Nonetheless, we found that Edicotinib …
Number of citations: 2 theses.hal.science
JW Lee, J Park, J Kim, J Kim, C Choi, KH Min - European Journal of …, 2021 - Elsevier
… Additionally, cyanoimidazolecarboxamide edicotinib by Johnson & Johnson is under investigation for refractory acute myeloid leukemia (AML) in phase 2 investigations. Array-382 is …
Number of citations: 8 www.sciencedirect.com
P Ordentlich - Seminars in Immunology, 2021 - Elsevier
… Patients with moderate to severe Crohn’s disease were treated for 12 weeks with either edicotinib or placebo. Edicotinib was reported to be generally safe and well tolerated, and PD …
Number of citations: 14 www.sciencedirect.com
ST Barry, DI Gabrilovich, OJ Sansom… - Nature Reviews …, 2023 - nature.com
… PMN-MDSCs 61 and FOXP3 + regulatory T (T reg ) cells 62 accumulate following chronic CSF1R inhibition with edicotinib (also known as JNJ-40346527) and pexidartinib, respectively, …
Number of citations: 27 www.nature.com
L Bejarano, MJC Jordāo, JA Joyce - Cancer discovery, 2021 - AACR
This review provides a comprehensive analysis of the current therapies targeting the TME, combining a discussion of the underlying basic biology with clinical evaluation of different …
Number of citations: 577 aacrjournals.org
KH Lee, WC Yen, WH Lin, PC Wang… - Journal of Medicinal …, 2021 - ACS Publications
Colony-stimulating factor-1 receptor (CSF1R) is implicated in tumor-associated macrophage (TAM) repolarization and has emerged as a promising target for cancer immunotherapy. …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.